Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-11(8-13)12-5-4-6-15-11/h12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJENNCKWCAALDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)NCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Functionalization of Preformed Spirocyclic Intermediates
This strategy involves modifying existing spirocyclic scaffolds through sequential protection, functionalization, and deprotection steps. For example, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate derivatives are synthesized via a seven-step sequence starting from ethyl malonate. Key steps include:
- Malonate alkylation : Ethyl malonate reacts with 1,3-dibromopropane in ethanol to form a cyclopropane intermediate.
- Lithium-mediated cyclization : Treatment with lithium hexamethyldisilazide (LiHMDS) induces spiroannulation, yielding the diazaspiro framework.
- Protection/deprotection cycles : Sequential use of tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups ensures regioselective functionalization.
De Novo Spirocycle Construction via Cycloaddition or Ring-Closing Reactions
An alternative method constructs the spirocyclic system in situ. Patent CN113214290A demonstrates this approach for 2,5-dioxa-8-azaspiro[3.5]nonane:
- Chloroacetylation : 3-((Benzylamino)methyl)oxetane-3-ol reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Intramolecular cyclization : Sodium hydride (NaH) in tetrahydrofuran (THF) promotes self-cyclization at 0–5°C.
- Reductive amination : Lithium aluminum hydride (LiAlH₄) reduces intermediate imines to secondary amines.
- Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, yielding the free spirocyclic amine.
Reaction Conditions and Optimization
Solvent and Temperature Effects
Base and Catalyst Selection
- Bases : Triethylamine (TEA) outperforms pyridine in chloroacetylation due to superior nucleophilicity.
- Catalysts : Palladium on carbon (10% Pd/C) under 50 psi H₂ achieves complete debenzylation within 12 hours.
Critical Challenges and Mitigation Strategies
Stereochemical Control
The spirocyclic core’s stereochemistry heavily influences biological activity. Techniques to address this include:
Purification Complexities
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates diastereomers.
- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity (>99%) crystalline products.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patent CN113214290A highlights a pilot-scale process producing 2.5 kg batches:
Green Chemistry Innovations
- Solvent recycling : >90% THF recovery via distillation cuts waste disposal costs.
- Catalyst reuse : Pd/C retains 85% activity after five hydrogenation cycles.
Analytical Characterization
Spectroscopic Confirmation
Mass Spectrometry
- ESI-MS : [M+H]⁺ peak at m/z 229.2 confirms molecular weight.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for this compound.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Structural Variations
Spirocyclic diaza/oxa-diaza compounds differ in heteroatom placement, ring size, and substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physical Properties
- Collision Cross-Section : The target compound’s CCS (154.7 Ų for [M+H]⁺) suggests a compact structure compared to larger spiro[4.5]decane analogs .
- Solubility : Fluorinated and sulfur-containing analogs exhibit higher lipophilicity (logP: ~2.5–3.0) than the oxa-diaza parent compound (logP: ~1.8) .
Medicinal Chemistry
- Sigma Receptor Modulation : Spirocyclic diaza compounds with aryl substituents (e.g., phenyl, benzyl) show promise in neurological disorders .
- Anticancer Agents: tert-Butyl 7-(9-oxo-9H-chromeno[2,3-d]thiazol-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate derivatives demonstrate cytotoxicity in preliminary screens .
Biological Activity
Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 71305257) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 228.29 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar spirocyclic structures can interact with various biological targets, including receptors and enzymes. Notably, derivatives of diazaspiro compounds have been shown to modulate chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and viral infections like HIV/AIDS .
Potential Mechanisms Include:
- Chemokine Receptor Modulation: Compounds like this compound may inhibit or activate chemokine receptors, influencing immune responses and inflammation .
- GABA Receptor Interaction: Similar diazaspiro compounds have been linked to GABA receptor activity modulation, which can affect neurotransmission and inflammatory processes .
Biological Activity Data
A summary of relevant biological activity findings is presented in the table below:
Case Studies
-
Inhibition of Chemokine Receptors:
A study demonstrated that a related compound could effectively inhibit the activity of CCR3 and CCR5 receptors, suggesting a potential therapeutic avenue for conditions like HIV/AIDS and other inflammatory diseases . -
GABAAR Modulation:
Research on similar diazaspiro compounds indicated their potential as positive allosteric modulators for GABA receptors, which could lead to reduced inflammation in models of asthma and other immune-related conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate?
- Methodology : The compound can be synthesized via multi-step procedures involving reductive amination and subsequent functionalization. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (a structural analog) undergoes reductive amination with aldehydes (e.g., 6-fluoro-1H-indole-3-carbaldehyde) to form intermediates, followed by Boc deprotection using trifluoroacetic acid (TFA) and amide coupling with aryl carboxylic acids via HATU activation .
- Purification : Flash chromatography on silica gel with gradients of methanol in dichloromethane (e.g., 0–2% MeOH in CH₂Cl₂) is commonly employed to isolate products .
Q. How is X-ray crystallography applied to confirm the molecular structure of this spirocyclic compound?
- Procedure : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 173 K) provides precise bond lengths and angles. For example, a related compound (tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) was analyzed with a data-to-parameter ratio of 9.9 and R-factor = 0.050, confirming the spirocyclic geometry and stereochemistry .
- Key Parameters : Mean C–C bond length (0.004 Å) and torsional angles are critical for validating the spiro junction and heteroatom placement .
Q. What are the primary applications of this compound in medicinal chemistry?
- Biological Relevance : The spirocyclic framework is a privileged scaffold in drug discovery. Derivatives of tert-butyl diazaspiro compounds exhibit affinity for sigma receptors, making them candidates for neurological disorder therapeutics .
- Functionalization : The tert-butyl group enhances hydrophobicity, while the carboxylate enables solubility in polar solvents, facilitating pharmacokinetic optimization .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and binding modes of this compound?
- Docking Studies : Molecular docking with sigma receptor models (e.g., σ₁R) identifies key interactions, such as hydrogen bonding with the carboxylate group and hydrophobic contacts with the tert-butyl moiety .
- DFT Calculations : Density functional theory (DFT) optimizes transition states for reactions like reductive amination, predicting regioselectivity and yields .
Q. What experimental strategies address low yields in multi-step syntheses of spirocyclic derivatives?
- Optimization :
- Temperature Control : Maintaining low temperatures (−78°C to 0°C) during sensitive steps (e.g., Boc deprotection) minimizes side reactions .
- Catalyst Screening : Testing palladium or nickel catalysts for coupling reactions improves efficiency (e.g., 75% yield achieved using HATU-mediated amidation) .
Q. How do structural modifications of the spirocyclic core influence biological activity?
- Case Study : Introducing a benzoyl group at the 7-position of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate increases sigma receptor binding affinity (IC₅₀ < 100 nM) compared to unsubstituted analogs .
- SAR Table :
| Derivative | Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3a (Benzoyl-substituted) | 7-Benzoyl | 85 nM (σ₁R) | |
| Parent compound | None | >1 µM (σ₁R) |
Methodological Considerations
- Safety : Handle the compound under inert atmospheres (N₂/Ar) due to moisture sensitivity. Use PPE (nitrile gloves, lab coats) and avoid inhalation of vapors .
- Characterization : Combine SCXRD with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to resolve ambiguities in spirocyclic regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
